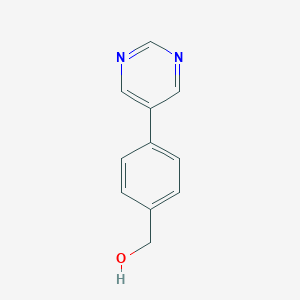

(4-Pyrimidin-5-ylphenyl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

(4-pyrimidin-5-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-7-9-1-3-10(4-2-9)11-5-12-8-13-6-11/h1-6,8,14H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOIDCHBWLGFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428138 | |

| Record name | (4-pyrimidin-5-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198084-13-8 | |

| Record name | 4-(Pyrimidin-5-yl)benzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198084-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-pyrimidin-5-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Pyrimidin 5 Ylphenyl Methanol and Analogous Phenyl Pyrimidine Scaffolds

Established and Emerging Synthetic Routes to (4-Pyrimidin-5-ylphenyl)methanol

The construction of this compound can be approached through several strategic routes, each with its own set of advantages. These pathways can be broadly categorized as direct synthesis, precursor-mediated assembly of the bi-aryl system, or modification of existing benzylic alcohol precursors.

Direct synthetic pathways to this compound typically involve the late-stage formation of the benzylic alcohol functionality from a precursor that already contains the intact phenyl-pyrimidine core. A primary example of this approach is the reduction of a corresponding carboxylic acid or its ester derivative.

One documented method involves the reduction of a suitable ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) to yield the desired alcohol. google.com The general transformation is highly efficient for converting esters to primary alcohols.

Table 1: Key Reactions in Direct Synthesis

| Precursor | Reagent | Product | Notes |

|---|---|---|---|

| Methyl 4-(pyrimidin-5-yl)benzoate | Lithium aluminum hydride (LiAlH₄) | This compound | A standard, high-yield reduction of an ester to an alcohol. google.com |

| 4-(Pyrimidin-5-yl)benzoic acid | Borane-THF complex (BH₃-THF) | This compound | Offers higher selectivity for carboxylic acids over other reducible functional groups. researchgate.netchemistrysteps.com |

The choice of reducing agent is critical and depends on the other functional groups present in the molecule. While LiAlH₄ is highly reactive, borane (B79455) complexes (e.g., BH₃-THF) or catalytic hydrogenation can offer milder conditions and greater functional group tolerance. researchgate.netnih.govresearchgate.net The direct reduction of a carboxylic acid is a challenging transformation, but methods utilizing manganese-catalyzed hydrosilylation or activation via S-2-pyridyl thioesters followed by reduction with sodium borohydride (B1222165) have emerged as effective strategies. nih.govrsc.org

A cornerstone of modern synthetic chemistry, transition-metal-catalyzed cross-coupling reactions are paramount in constructing the phenyl-pyrimidine linkage. The Suzuki-Miyaura coupling is the most widely employed method, valued for its functional group tolerance and reliability. nih.govacs.org

This strategy typically involves the reaction of a pyrimidine (B1678525) derivative with a phenyl derivative, where one contains a boronic acid (or boronate ester) and the other a halide or triflate. To synthesize the this compound scaffold, two primary Suzuki coupling approaches are feasible:

Coupling of 5-halopyrimidine with (4-(hydroxymethyl)phenyl)boronic acid.

Coupling of pyrimidine-5-boronic acid with a (4-halophenyl)methanol.

Table 2: Suzuki-Miyaura Coupling Strategies

| Pyrimidine Component | Phenyl Component | Catalyst/Base | Result |

|---|---|---|---|

| 5-Bromopyrimidine (B23866) | (4-(Hydroxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ | Forms the C-C bond directly, preserving the alcohol. acs.orgacs.org |

The efficiency of Suzuki couplings can be influenced by the choice of catalyst, ligand, base, and solvent system. nih.govmdpi.com For instance, using alcoholic solvents can enhance reactivity and allow for lower reaction temperatures. nih.gov

Grignard reactions represent another classical approach for forming the C-C bond. researchgate.net This can involve the cross-coupling of a pyrimidyl Grignard reagent with a halo-benzyl alcohol derivative or, more commonly, the coupling of an aryl Grignard reagent with a halogenated pyrimidine, often catalyzed by metals like palladium or nickel. researchgate.netthieme-connect.com However, the high reactivity of Grignard reagents may require protection of the hydroxyl group on the benzylic alcohol precursor.

In this approach, the benzylic alcohol moiety (or a protected version) is present on one of the coupling partners. This is closely related to the precursor-mediated syntheses but emphasizes the management of the alcohol functional group throughout the synthetic sequence.

A common tactic is to use a protected form of the alcohol, such as a silyl (B83357) ether (e.g., TBDMS ether) or a benzyl (B1604629) ether, to prevent unwanted side reactions during the C-C bond formation. The protecting group is then removed in the final step to unveil the this compound.

Another strategy starts with a precursor to the benzylic alcohol. For example, a Suzuki coupling could be performed with 4-bromobenzaldehyde, followed by the selective reduction of the aldehyde group to the alcohol using a mild reagent like sodium borohydride (NaBH₄). This two-step sequence avoids potential complications with the free hydroxyl group during the coupling reaction.

Advanced Synthetic Approaches Applicable to Pyrimidine-Phenyl-Methanol Systems

In line with the evolution of synthetic chemistry, the production of complex molecules like this compound is increasingly guided by principles of sustainability and efficiency. Green chemistry and flow chemistry are at the forefront of this transformation.

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.inbenthamdirect.com Several green strategies are applicable to the synthesis of phenyl-pyrimidine structures.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water or ethanol (B145695) is a key principle. jmaterenvironsci.com Suzuki coupling reactions, for example, have been successfully performed in aqueous media. jmaterenvironsci.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times, reduce side-product formation, and increase yields compared to conventional heating. rasayanjournal.co.in This has been effectively applied to Suzuki couplings of halogenated pyrimidines. mdpi.com

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form a product that incorporates portions of all reactants. rasayanjournal.co.inresearchgate.net This approach enhances atom economy and reduces the number of synthetic and purification steps.

Solvent-Free Reactions: Performing reactions without a solvent, for instance by using mechanical grinding ("grindstone chemistry"), represents an ideal green method by eliminating solvent waste entirely. researchgate.netmdpi.com

Table 3: Green Chemistry Approaches for Pyrimidine Synthesis

| Technique | Advantage | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields | Suzuki coupling of 2,4-dichloropyrimidines | mdpi.com |

| Aqueous Media | Reduced environmental impact, improved safety | Synthesis of pyrano[2,3,d]pyrimidines | jmaterenvironsci.com |

| Mechanical Grinding | Solvent-free, minimal waste | Iodination of pyrimidines, Biginelli reaction | researchgate.netmdpi.com |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. nih.govmdpi.com These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous reagents, and potential for automation and scale-up. scielo.br

For the synthesis of pyrimidine-based scaffolds, flow chemistry enables multi-step sequences to be "telescoped" without the need to isolate and purify intermediates. nih.gov For example, a two-step flow protocol for synthesizing 4,6-disubstituted pyrimidines has been developed. nih.gov In this process, a nucleophilic aromatic substitution on a dichloropyrimidine occurs in a heated flow reactor, and the output stream is directly mixed with a second nucleophile to complete the sequence in a second reactor module. nih.gov

This technology is particularly well-suited for:

Hazardous Reactions: Reactions involving unstable intermediates or highly exothermic processes can be managed safely due to the small reaction volumes and efficient heat dissipation.

Photochemistry: Flow photoreactors allow for uniform irradiation of the reaction mixture, leading to higher efficiency and scalability compared to batch photochemical reactions. scielo.br

High-Throughput Synthesis: Automated flow systems can be used to rapidly generate libraries of analogues for drug discovery by systematically varying reactants. nih.gov

The application of flow chemistry to Suzuki couplings and reduction reactions provides a powerful platform for the efficient, safe, and scalable synthesis of this compound and related structures.

Organocatalytic Strategies in the Synthesis of Pyrimidine-Functionalized Alcohols

Organocatalysis has emerged as a powerful, metal-free approach for constructing complex molecules, including pyrimidine-containing structures. These strategies often provide mild reaction conditions and unique selectivities. In the context of pyrimidine-functionalized alcohols, organocatalysts are primarily used to facilitate the formation of the pyrimidine ring itself from precursors that include an alcohol or an in-situ generated aldehyde.

One prominent strategy involves the use of the stable nitroxyl (B88944) radical 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as an organocatalyst. thieme-connect.com In these reactions, TEMPO, in conjunction with a stoichiometric oxidant like iodosobenzene (B1197198) diacetate (PhI(OAc)₂), catalyzes the oxidation of a primary alcohol (such as a benzyl alcohol derivative) to its corresponding aldehyde. figshare.comtandfonline.com This aldehyde intermediate is then immediately trapped in a condensation reaction with an amidine to construct the pyrimidine ring. researchgate.net This method allows for the use of readily available alcohols as aldehyde surrogates, enhancing the practicality of the synthesis. tandfonline.com

Furthermore, chiral organocatalysts have been employed to synthesize enantiomerically enriched pyrimidine-functionalized alcohols. For example, a diarylprolinol silyl ether can catalyze the enantioselective aza-Michael addition of a pyrimidine nucleobase to an α,β-unsaturated aldehyde. The resulting adduct is then reduced to afford a chiral acyclic nucleoside analogue, which is a type of pyrimidine-functionalized alcohol, in high yield and excellent enantioselectivity. rsc.orgnih.gov Other organocatalysts, such as taurine (B1682933) and L-(+)-tartaric acid, have also been successfully used to promote multicomponent reactions that yield various pyrimidine derivatives from aldehyde precursors in environmentally benign solvents like water. tandfonline.comresearchgate.net

Table 1: Organocatalytic Strategies for Pyrimidine-Functionalized Alcohols

| Organocatalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| TEMPO / PhI(OAc)₂ | Benzyl Alcohols, N-uracil amidines | Pyrimidine fused uracils | In-situ oxidation of alcohol to aldehyde; metal-free. figshare.comtandfonline.comresearchgate.net |

| Diarylprolinol triphenylsilyl ether | Pyrimidines, α,β-Unsaturated aldehydes | Chiral acyclic pyrimidine nucleosides | High enantioselectivity (91-98% ee); two-step, one-pot process. rsc.orgnih.gov |

| Taurine (2-aminoethanesulfonic acid) | Aromatic aldehydes, 6-Amino-1,3-dimethyl uracil (B121893), Acetyl acetone | Dihydropyrido[2,3-d]pyrimidines | Performed in water; catalyst is recyclable; high yields (90-94%). tandfonline.com |

| Pyrrolidine | Aldehyde-functionalized nucleobases, Ketones | Acyclic nucleoside analogues | Mild conditions; C-C bond formation via aldol-type reaction. conicet.gov.ar |

Diversification of the Pyrimidine-Phenyl-Methanol Scaffold via Strategic Coupling Reactions

Once the core this compound scaffold is assembled, its structural diversity can be vastly expanded through strategic, late-stage functionalization. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, allowing for the precise formation of new carbon-carbon and carbon-heteroatom bonds on the pyrimidine ring. tandfonline.commdpi.com These reactions typically target a halogenated position on the pyrimidine, such as the C2, C4, or C6 positions, which can be introduced either at the start of the synthesis or later.

The Suzuki-Miyaura coupling is a premier method for introducing new aryl or heteroaryl substituents. This reaction couples a halopyrimidine with a wide range of organoboron reagents, such as boronic acids or their esters. organic-chemistry.org For instance, a dichloropyrimidine can be selectively coupled with different arylboronic acids in a stepwise manner to build complex, unsymmetrical bi- and tri-aryl pyrimidines. researchgate.net The reaction is highly versatile, with catalysts like Pd(PPh₃)₄ and various bases (e.g., K₃PO₄, Na₂CO₃) being commonly employed. rsc.orgmdpi.com

The Sonogashira coupling provides a direct route to introduce alkynyl groups, which are valuable handles for further transformations or as key pharmacophores. wikipedia.org This reaction involves the coupling of a halopyrimidine, such as 5-bromopyrimidine, with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netrsc.org This method has been successfully applied to generate various 5-alkynylpyrimidines, which are precursors to medicinally relevant structures. rsc.org

For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the reaction of choice. rug.nl This powerful method enables the coupling of halopyrimidines with a broad spectrum of primary and secondary amines, anilines, and even N-heterocycles. nih.govacs.org The use of specialized phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) is crucial for achieving high efficiency and broad substrate scope, allowing for the amination of even challenging substrates like unactivated heteroaryl chlorides. mdpi.comnih.gov

These coupling reactions can be used sequentially to build highly functionalized and diverse libraries of compounds from a common pyrimidine-phenyl-methanol intermediate, facilitating the exploration of structure-activity relationships in drug discovery and materials science.

Table 2: Strategic Coupling Reactions for Scaffold Diversification

| Coupling Reaction | Bond Formed | Typical Substrates | Catalyst/Ligand System |

|---|---|---|---|

| Suzuki-Miyaura | C(sp²) - C(sp²) | 5-Bromopyrimidine, Dichloropyrimidines + Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₃PO₄, Na₂CO₃). rsc.orgmdpi.comresearchgate.net |

| Sonogashira | C(sp²) - C(sp) | 5-Bromopyrimidine + Terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI with a base (e.g., DIPEA, Et₃N). researchgate.netrsc.orgscirp.org |

| Buchwald-Hartwig | C(sp²) - N | 5-Bromopyrimidine, Chloro-pyrimidines + Amines, Anilines | Pd₂(dba)₃ or Pd(OAc)₂ with biaryl phosphine ligands (e.g., Xantphos, RuPhos). mdpi.comnih.govacs.org |

Chemical Transformations and Functionalization of 4 Pyrimidin 5 Ylphenyl Methanol

Reactivity of the Benzylic Hydroxyl Group

The benzylic hydroxyl group in (4-Pyrimidin-5-ylphenyl)methanol is a primary alcohol, and its reactivity is characteristic of this functional group, with enhanced reactivity due to its position adjacent to a phenyl ring. This allows for a range of transformations, including esterification, etherification, oxidation, reduction, and nucleophilic substitution.

Esterification and Etherification Reactions

Esterification: The benzylic hydroxyl group can be readily esterified to form the corresponding esters. This is typically achieved through reaction with carboxylic acids, acid anhydrides, or acyl chlorides under appropriate catalytic conditions. Fischer esterification, involving the reaction with a carboxylic acid in the presence of a strong acid catalyst such as sulfuric acid, is a common method. The reaction is an equilibrium process, and the use of an excess of the carboxylic acid or removal of water can drive the reaction towards the product.

| Catalyst | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H₂SO₄ | Acetic Acid | Toluene | Reflux | 4-8 | 85-95 |

| DMAP | Acetic Anhydride | Dichloromethane | Room Temperature | 2-4 | >95 |

| Pyridine (B92270) | Benzoyl Chloride | Dichloromethane | 0 to Room Temperature | 1-3 | >90 |

Etherification: The synthesis of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, like sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. This method is highly efficient for the preparation of a wide range of ethers.

| Base | Alkyl Halide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| NaH | Methyl Iodide | THF | 0 to Room Temperature | 2-6 | >90 |

| K₂CO₃ | Benzyl (B1604629) Bromide | Acetone | Reflux | 6-12 | 80-90 |

| Ag₂O | Ethyl Iodide | DMF | Room Temperature | 12-24 | 75-85 |

Oxidation and Reduction Pathways

Oxidation: The benzylic alcohol can be selectively oxidized to either the corresponding aldehyde, (4-(pyrimidin-5-yl)phenyl)formaldehyde, or the carboxylic acid, 4-(pyrimidin-5-yl)benzoic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane, are effective for the synthesis of the aldehyde silicycle.comlibretexts.org. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically lead to the formation of the carboxylic acid.

| Oxidizing Agent | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| PCC | Aldehyde | Dichloromethane | Room Temperature | 2-4 | 85-95 |

| PDC | Aldehyde | Dichloromethane | Room Temperature | 3-6 | 80-90 |

| KMnO₄ | Carboxylic Acid | Water/Pyridine | Reflux | 4-8 | 70-80 |

| CrO₃/H₂SO₄ | Carboxylic Acid | Acetone | 0 to Room Temperature | 1-3 | 80-90 |

Reduction: While the benzylic alcohol is already in a reduced state, the pyrimidine (B1678525) ring can be susceptible to reduction under certain conditions. However, selective reduction of the pyrimidine ring in the presence of the benzylic alcohol is challenging. Catalytic hydrogenation with catalysts like palladium on carbon may lead to the reduction of the pyrimidine ring, and potentially the hydrogenolysis of the benzylic C-O bond, especially under forcing conditions. The use of reducing agents like sodium borohydride (B1222165) is not expected to affect the pyrimidine ring or the benzylic alcohol.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group, such as a tosylate or a halide. This can be achieved by reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine to form the tosylate. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding benzyl chloride or bromide. Once activated, the benzylic position is highly susceptible to Sₙ2 reactions with a variety of nucleophiles.

Functionalization of the Pyrimidine Moiety

The pyrimidine ring in this compound is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

Due to the presence of two electron-withdrawing nitrogen atoms, the pyrimidine ring is strongly deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are generally difficult to achieve directly on the pyrimidine ring. If forced under harsh conditions, substitution, if it occurs, is expected at the C-5 position, which is the most electron-rich carbon in the pyrimidine ring. However, in the case of this compound, the phenyl ring is significantly more activated towards electrophilic attack than the pyrimidine ring. Therefore, electrophilic substitution will preferentially occur on the phenyl ring.

Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present on the ring. While this compound itself does not have a suitable leaving group on the pyrimidine ring, derivatives such as halopyrimidines can readily undergo nucleophilic substitution. For instance, a chloro or bromo substituent at the C-2, C-4, or C-6 positions of the pyrimidine ring can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This provides a versatile method for the introduction of diverse functional groups onto the pyrimidine core of the molecule. The general order of reactivity for nucleophilic attack on halopyrimidines is position 4 > position 2 > position 6.

C-H Functionalization Strategies on the Pyrimidine Ring

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in modern organic synthesis, minimizing the need for pre-functionalized starting materials. rsc.org For heterocyclic compounds like pyrimidine, C-H functionalization can be challenging due to the electron-deficient nature of the ring system. The two nitrogen atoms in the pyrimidine ring decrease its electron density, making it less susceptible to electrophilic attack but also presenting unique challenges and opportunities for C-H activation. researchgate.netresearchgate.net

Transition-metal catalysis is the predominant approach for the direct C-H functionalization of pyrimidines. researchgate.net Palladium (Pd) and Rhodium (Rh) catalysts are frequently employed to facilitate these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov Direct arylation, a subset of C-H functionalization, allows for the coupling of pyrimidines with aryl halides or their equivalents. This method provides an efficient route to biaryl and hetero-biaryl structures, which are common motifs in medicinal chemistry. researchgate.net

In the context of this compound, the pyrimidine ring possesses C-H bonds at the C-2, C-4, and C-6 positions. The electronic properties of the ring dictate that the C-4 and C-6 positions are the most electron-deficient, followed by the C-2 position. The regioselectivity of C-H functionalization is highly dependent on the specific catalytic system and reaction conditions employed. For instance, palladium-catalyzed direct arylations have been developed that show high selectivity for specific positions on pyrimidine-like heterocycles. chemistryviews.orgmdpi.com

Key strategies often involve:

Palladium-Catalyzed Direct Arylation: This is one of the most developed methods. A typical catalytic cycle involves a Pd(0)/Pd(II) or Pd(II)/Pd(IV) pathway. The reaction couples the pyrimidine core with an aryl halide, often an iodide or bromide, in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent. researchgate.net

Rhodium-Catalyzed Arylation: Rhodium catalysts have also proven effective for the direct arylation of N-heterocycles. nih.gov These systems can offer different reactivity and selectivity profiles compared to palladium catalysts.

The table below summarizes representative catalytic systems used for the direct C-H arylation of pyrimidine and related N-heterocycles.

Table 1: Catalytic Systems for Direct C-H Arylation of Pyrimidine Derivatives

| Catalyst | Ligand/Additive | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | P(OⁱPr)₃ | K₂CO₃ | Dioxane | 110 | nih.gov |

| [RhCl(CO)₂]₂ | None | Excess Heterocycle | Toluene | 150 | nih.gov |

| Pd(OAc)₂ | TEMPO | None | CF₃CO₂H | Room Temp | chemistryviews.org |

Modifications of the Phenyl Ring and its Connectivity

The phenyl ring of this compound is substituted with two groups: the pyrimidin-5-yl moiety and the hydroxymethyl (-CH₂OH) group. The reactivity and regioselectivity of the phenyl ring in electrophilic aromatic substitution (SEAr) reactions are governed by the electronic effects of these substituents. wikipedia.org

Pyrimidin-5-yl group: The pyrimidine ring is a strongly electron-withdrawing system due to the electronegativity of its two nitrogen atoms. As a substituent on the phenyl ring, it acts as a deactivating group, reducing the ring's reactivity towards electrophiles. It directs incoming electrophiles to the meta position.

Hydroxymethyl group (-CH₂OH): This group is a weak activating group and an ortho, para-director.

Common electrophilic aromatic substitution reactions would be expected to yield the following products:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) at the 3- and 5-positions.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would lead to the introduction of a bromine atom at the 3- and 5-positions.

Sulfonation: Treatment with fuming sulfuric acid would install a sulfonic acid group (-SO₃H) at the 3- and 5-positions.

Nucleophilic aromatic substitution (SNAr) on the unsubstituted phenyl ring of this compound is not feasible. SNAr reactions require the presence of both a good leaving group (like a halide) and strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. youtube.comnih.gov

Cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds and have revolutionized the synthesis of complex molecules, including pharmaceuticals and materials with extended π-conjugated systems. rsc.orgnih.gov The Suzuki-Miyaura coupling, which couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate using a palladium catalyst, is particularly widespread due to its mild conditions and tolerance of various functional groups. rsc.orgnbinno.com

To utilize the Suzuki-Miyaura reaction to extend the conjugation of this compound, the phenyl ring must first be functionalized with a suitable leaving group, such as bromine or iodine. This can be readily achieved via electrophilic halogenation, as described in the previous section, to produce, for example, (4-(pyrimidin-5-yl)-3-bromophenyl)methanol.

Once the aryl halide is synthesized, it can be coupled with a variety of aryl- or heteroarylboronic acids to create larger, conjugated systems. The general scheme for a Suzuki-Miyaura reaction involves the aryl halide, a boronic acid, a palladium catalyst, and a base in an appropriate solvent. mdpi.com

General Suzuki-Miyaura Reaction Scheme: (4-(pyrimidin-5-yl)-3-bromophenyl)methanol + R-B(OH)₂ (4'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)pyrimidine-5-R

The introduction of different R groups (e.g., phenyl, pyridyl, thienyl) allows for the systematic modification of the molecule's electronic and photophysical properties. rsc.org This strategy is crucial in drug discovery for exploring structure-activity relationships and in materials science for tuning the properties of organic electronic materials. nih.gov

The table below provides illustrative examples of Suzuki-Miyaura coupling conditions used for aryl halides containing heterocyclic moieties.

Table 2: Example Conditions for Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Dioxane/H₂O | 92 | rsc.org |

| 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | 85 | mdpi.com |

| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ | KF | Dioxane | 74 | nih.gov |

Advanced Spectroscopic and Structural Characterization of 4 Pyrimidin 5 Ylphenyl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule can be obtained. For a molecule such as (4-Pyrimidin-5-ylphenyl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete assignment of its complex structure.

The protons on the pyrimidine (B1678525) ring typically appear in the downfield region of the spectrum due to the electron-withdrawing effect of the nitrogen atoms. The phenyl protons will also resonate in the aromatic region, with their chemical shifts and splitting patterns influenced by the substitution pattern. The methylene (B1212753) protons of the hydroxymethyl group are expected to appear as a singlet, while the hydroxyl proton signal can vary in position and may be broad, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrimidine-H | 8.5 - 9.2 | m |

| Phenyl-H | 7.3 - 7.8 | m |

| -CH₂- | ~4.7 | s |

Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms of the pyrimidine ring are expected to be significantly deshielded and appear at higher chemical shifts. The phenyl carbons will also resonate in the aromatic region. The carbon of the methylene group will appear in the aliphatic region of the spectrum. The interpretation of the ¹³C NMR spectrum is often aided by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), which can distinguish between CH, CH₂, and CH₃ groups. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrimidine-C | 140 - 160 |

| Phenyl-C (substituted) | 135 - 145 |

| Phenyl-C | 125 - 130 |

Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy.

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the complex spectra of molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would be instrumental in identifying the coupling networks within the pyrimidine and phenyl rings, helping to assign the signals of adjacent protons. core.ac.uk

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms. This allows for the direct assignment of carbon signals based on the already assigned proton signals. For instance, the methylene proton signal would show a correlation to the methylene carbon signal. core.ac.uknih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, correlations would be expected between the methylene protons and the neighboring phenyl and pyrimidine carbons, confirming the connectivity of the hydroxymethyl group. core.ac.uknih.govscispace.com

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, providing a detailed picture of its molecular structure in solution.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for determining the exact molecular conformation and for understanding the intermolecular interactions that govern the crystal packing.

Obtaining high-quality single crystals is a prerequisite for a successful X-ray diffraction analysis. For pyrimidine derivatives, suitable crystals are often grown by slow evaporation of a saturated solution. Common solvents used for this purpose include methanol (B129727), ethanol (B145695), or mixtures of solvents. mdpi.comnih.gov The quality of the resulting crystals is assessed based on their size, shape, and optical clarity under a microscope. A well-formed crystal with smooth faces and without visible defects is selected for the diffraction experiment.

The crystal structure of this compound would reveal the precise bond lengths, bond angles, and torsion angles, defining its molecular conformation. Of particular interest is the relative orientation of the pyrimidine and phenyl rings.

Furthermore, the analysis of the crystal packing reveals the non-covalent interactions that stabilize the crystal lattice. For pyrimidine derivatives, several types of intermolecular interactions are commonly observed:

Hydrogen Bonding : The presence of the hydroxyl group and the nitrogen atoms in the pyrimidine ring makes this compound a prime candidate for forming hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyrimidine nitrogens are potential hydrogen bond acceptors. These interactions play a crucial role in the formation of supramolecular assemblies. rsc.orgacs.orgresearchgate.net In many pyrimidine-containing crystal structures, strong and directional N–H⋯O or O–H⋯N hydrogen bonds are observed, often leading to the formation of well-defined synthons, such as the R₂²(8) ring motif. acs.org

Table 3: Common Intermolecular Interactions in Pyrimidine Derivatives

| Interaction Type | Description | Typical Distance/Geometry |

|---|---|---|

| Hydrogen Bonding | O-H···N, C-H···O, N-H···O | Donor-Acceptor distance ~2.7-3.2 Å |

The detailed analysis of these intermolecular forces provides valuable insights into the principles of molecular recognition and crystal engineering, which are essential for the design of new materials with desired properties.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for obtaining a unique molecular fingerprint of a compound.

For pyrimidine derivatives, typical IR spectral data show characteristic vibration frequencies that confirm the presence of key functional groups. researchgate.net For instance, a broad absorption band in the region of 3200–3400 cm⁻¹ is indicative of an O-H stretch from the alcohol group, a feature expected in this compound. researchgate.net Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹.

The pyrimidine ring itself gives rise to a series of characteristic bands. The C=N stretching vibrations within the pyrimidine ring are generally found in the 1550–1650 cm⁻¹ region. In a study of (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol, a related derivative, the C=N stretch of the pyrimidine ring was observed at 1594 cm⁻¹. ijacskros.com The C=C stretching vibrations of the aromatic rings appear around 1570–1596 cm⁻¹. researchgate.net

Furthermore, protonation of the pyrimidine ring, for instance by forming a complex with acids like HCl or HBr, leads to significant perturbations in the IR spectrum. tandfonline.com Ring modes, particularly those designated as 8a, 8b, 19a, and 19b, are known to shift to higher wavenumbers upon protonation of a nitrogen atom in the pyrimidine ring. tandfonline.com

A general overview of expected IR absorption bands for a compound like this compound is provided in the table below.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| O-H (alcohol) | 3200–3400 | Broad stretch (hydrogen bonding) |

| C-H (aromatic) | 3000–3100 | Sharp peaks |

| C=N (pyrimidine) | 1550–1650 | Stretching vibrations |

| C=C (aromatic) | 1400-1600 | Stretching vibrations |

This table is based on typical values for the specified functional groups and related pyrimidine derivatives.

The Raman spectrum of pyrimidine exhibits characteristic peaks that can be used for its identification. researchgate.net The vibrational frequencies of pyrimidine derivatives are influenced by substitutions on the ring. mdpi.com For example, modifications to the pyrimidine ring can affect its signature ring breathing mode, ν1. mdpi.com

Studies on 2-amino-4-methyl pyrimidine highlight the importance of using both Raman and IR spectroscopy for a complete assignment of vibrational fundamentals, as all fundamentals are active in both techniques. spiedigitallibrary.org The complexity and low symmetry of such molecules make a combined approach essential for accurate interpretation. spiedigitallibrary.org

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that can significantly enhance the Raman signal of molecules adsorbed on a metal surface, which is beneficial for detecting low concentrations of substances like methanol in solutions. olemiss.eduspectroscopyonline.com

The table below presents a summary of key Raman shifts observed for pyrimidine and related compounds, which can serve as a reference for this compound.

Table 2: Raman Spectroscopy Data for Pyrimidine and its Derivatives

| Compound | Key Raman Shifts (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Pyrimidine | ~992, ~1033, ~1067, ~1380, ~1570 | Ring modes | mdpi.comresearchgate.net |

| Pyrimidine with Furan | Shifts in ν1 (ring breathing mode) | Modification of ring modes | mdpi.com |

This table provides a general reference based on published data for pyrimidine and its derivatives.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, with a molecular formula of C₁₁H₁₀N₂O, the expected molecular weight is approximately 186.21 g/mol .

The mass spectrum of the parent molecule would show a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight. The fragmentation of this molecular ion provides valuable structural information.

While a specific mass spectrum for this compound is not provided in the search results, we can predict a likely fragmentation pattern based on the structure and common fragmentation pathways of related compounds. For instance, the mass spectrum of methanol shows a prominent molecular ion peak at m/z 32, with a base peak at m/z 31 due to the loss of a hydrogen atom. docbrown.info

For this compound, key fragmentation could involve:

Loss of a hydrogen atom from the methanol group to give a stable [M-H]⁺ ion.

Loss of the hydroxyl radical (•OH) to form an [M-OH]⁺ ion.

Cleavage of the C-C bond between the phenyl ring and the methanol group, leading to fragments corresponding to the pyrimidin-phenyl cation and the hydroxymethyl radical, or vice versa.

A study on a related derivative, (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol, reported a molecular ion peak (m/z) of 283.0. ijacskros.com

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (predicted) | Ion | Description |

|---|---|---|

| 186 | [C₁₁H₁₀N₂O]⁺ | Molecular ion (M⁺) |

| 185 | [C₁₁H₉N₂O]⁺ | Loss of a hydrogen atom |

| 169 | [C₁₁H₉N₂]⁺ | Loss of a hydroxyl radical |

| 155 | [C₁₀H₇N₂]⁺ | Loss of the CH₂OH group |

This table represents a predicted fragmentation pattern and has not been experimentally verified.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the optical properties of molecules, which are dictated by their electronic structure.

The pyrimidine core is known to be electron-deficient, which makes it a suitable component for creating molecules with interesting luminescence properties. rsc.org The introduction of electron-donating or electron-withdrawing groups to the pyrimidine ring system can significantly influence the absorption and emission spectra. acs.org

For instance, in a series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, derivatives with electron-donating groups exhibited red-shifted absorption and fluorescence emission spectra compared to the unsubstituted model compound. acs.org Conversely, a derivative with an electron-withdrawing group showed a lower energy absorption band and a small red-shift in the emission. acs.org

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is also sensitive to the substituents. Electron-donating groups have been shown to increase the ΦF value in some pyrimidine derivatives. acs.org The solvent environment can also play a crucial role; for example, a water-soluble derivative showed a red-shifted emission band and a decrease in ΦF in water compared to dichloromethane. acs.org

Furthermore, some pyrimidine derivatives exhibit solvatochromism, where the color and emission properties change with the polarity of the solvent, indicating strong intramolecular charge transfer (ICT) characteristics in the excited state. spiedigitallibrary.org

Table 4: General Optical Properties of Substituted Pyrimidine Derivatives

| Derivative Type | Absorption Characteristics | Emission Characteristics | Quantum Yield (ΦF) |

|---|---|---|---|

| With Electron-Donating Groups | Red-shifted | Red-shifted | Increased |

| With Electron-Withdrawing Groups | Lower energy absorption | Small red-shift | Variable |

This table summarizes general trends observed in the optical properties of pyrimidine derivatives based on available literature.

Computational and Theoretical Studies of 4 Pyrimidin 5 Ylphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic structure and chemical reactivity of molecules. For (4-pyrimidin-5-ylphenyl)methanol, these calculations elucidate the distribution of electrons and identify regions of the molecule that are likely to engage in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. yyu.edu.trresearchgate.net It provides a balance between accuracy and computational cost, making it suitable for analyzing complex organic compounds like this compound. nsf.gov DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For pyrimidine (B1678525) derivatives, DFT calculations using the B3LYP functional have been effectively employed to investigate their equilibrium geometry and electronic structure. researchgate.netorientjchem.org These studies help in understanding the structure-activity relationship by correlating quantum chemical descriptors with biological activity. researchgate.net

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. orientjchem.org These methods would be used to refine the geometric and electronic structures of this compound predicted by DFT. For complex systems, a common approach is to optimize the geometry at the DFT level and then perform higher-level ab initio single-point energy calculations to obtain more accurate electronic properties.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis of this compound involves identifying its most stable three-dimensional shapes (conformers) and the energy barriers between them. The molecule's flexibility primarily comes from the rotation around the single bonds connecting the phenyl ring to the pyrimidine ring and the phenyl ring to the methanol (B129727) group.

Spectroscopic Property Prediction from Theoretical Models (e.g., NMR, IR, UV-Vis)

Theoretical models are highly effective in predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. d-nb.infoacs.org The predicted shifts are compared with experimental spectra to confirm the molecular structure. acs.org For this compound, predictions would account for the aromatic protons on the phenyl and pyrimidine rings, the methylene (B1212753) protons of the methanol group, and the hydroxyl proton. researchgate.netchemicalbook.com The chemical shift of the hydroxyl proton is notably sensitive to solvent effects and hydrogen bonding. researchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption bands in an Infrared (IR) spectrum. researchgate.net This helps in assigning the experimental peaks to specific functional groups. Key predicted vibrations for this compound would include the O-H stretching of the alcohol, C-H stretching of the aromatic rings, C=N stretching of the pyrimidine ring, and C-O stretching of the alcohol.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. This provides information about the molecule's conjugation and chromophores.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Region/Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (Phenyl & Pyrimidine) | δ 7.0 - 9.0 ppm |

| Methylene Protons (-CH₂OH) | δ ~4.5 - 5.0 ppm | |

| Hydroxyl Proton (-OH) | δ variable (solvent dependent) | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm acs.org |

| Methylene Carbon (-CH₂OH) | δ ~60 - 65 ppm | |

| IR | O-H Stretch (alcohol) | ~3200 - 3400 cm⁻¹ (broad) |

| C-H Stretch (aromatic) | ~3000 - 3100 cm⁻¹ | |

| C=N/C=C Stretch (aromatic rings) | ~1550 - 1650 cm⁻¹ |

Intermolecular Interaction Analysis Using Computational Methods (e.g., non-covalent interactions, hydrogen bonding)

The study of intermolecular interactions is vital for understanding the solid-state structure and binding behavior of this compound. Computational methods can identify and characterize non-covalent interactions such as hydrogen bonds and π-π stacking. conicet.gov.aracs.org

The molecule has a hydroxyl group (-OH), which can act as a hydrogen bond donor, and nitrogen atoms in the pyrimidine ring, which can act as hydrogen bond acceptors. acs.org Theoretical calculations can model these hydrogen bonds, determining their geometry and strength. rsc.org Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and analyze these weak interactions. researchgate.netphyschemres.org The NCI analysis can reveal regions of hydrogen bonding, van der Waals interactions, and steric repulsion within the molecule and between molecules. mdpi.comphyschemres.org Furthermore, π-π stacking interactions between the phenyl and pyrimidine rings of adjacent molecules are likely to play a role in stabilizing the crystal structure.

Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Descriptors

Quantitative Structure-Property Relationship (QSPR) models aim to establish a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. These models rely on molecular descriptors calculated from the compound's theoretical structure. researchgate.net

For this compound, descriptors would be generated using quantum chemical calculations. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological. QSPR models can then be developed to predict properties like solubility, melting point, or receptor binding affinity, which is particularly useful in the early stages of drug discovery or materials science. The use of DFT-calculated descriptors is common in building these predictive models for heterocyclic compounds. orientjchem.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

4 Pyrimidin 5 Ylphenyl Methanol As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Molecular Architectures

The structural framework of (4-Pyrimidin-5-ylphenyl)methanol is particularly amenable to elaboration into complex molecules, notably those designed as kinase inhibitors. Protein kinases are crucial enzymes in cellular signaling, and their dysregulation is often implicated in diseases like cancer. Consequently, the development of small molecules that can inhibit kinase activity is a major focus of modern drug discovery.

The pyrimidine (B1678525) core is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors. The phenylmethanol portion of the molecule serves as a versatile handle for synthetic modification. The hydroxyl group can be oxidized to an aldehyde or ketone, converted into a leaving group for nucleophilic substitution, or used in esterification and etherification reactions. These transformations allow for the strategic attachment of other molecular fragments, a key step in building the complex structures required for potent and selective kinase inhibition. For example, derivatives based on anilinopyrimidines are known to target class III receptor tyrosine kinases.

Research in this area often involves multi-step synthetic sequences where the this compound unit is a key starting material. The goal is to synthesize libraries of related compounds by varying the substituents attached to the core structure, enabling the exploration of structure-activity relationships (SAR) to identify candidates with optimal therapeutic properties.

Table 1: Representative Kinase Inhibitor Scaffolds Incorporating a Pyrimidine Moiety

| Kinase Target Family | Core Scaffold Example | Significance of Pyrimidine Ring |

|---|---|---|

| Aurora Kinases | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Essential for binding to the kinase hinge region |

| Receptor Tyrosine Kinases (Class III) | N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea | Forms key hydrogen bond interactions in the ATP-binding site |

Building Block for Novel Heterocyclic Scaffolds

The reactivity of this compound allows it to be a foundational component in the construction of various fused heterocyclic systems. The synthesis of these scaffolds is of high interest due to their prevalence in biologically active compounds.

Quinazoline (B50416) Derivatives : Quinazolines are bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrimidine ring. They are present in numerous bioactive compounds with applications ranging from anticancer to anti-inflammatory agents. Synthetic routes to quinazolines are diverse and can involve reactions like the Niementowski synthesis, which condenses anthranilic acids with amides. While direct synthesis from this compound is not commonly cited, its derivatives, such as the corresponding aminobenzophenone, could conceptually undergo cyclization reactions with a nitrogen source to form the quinazoline ring system.

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives : This fused heterocyclic system is a privileged scaffold in medicinal chemistry, known for its role in developing selective PI3Kδ inhibitors and compounds with antifungal properties. nih.govnih.gov The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its equivalent. researchgate.net The pyrimidine portion of this compound can be envisioned as a synthon that, after appropriate chemical manipulation, could be incorporated into such structures.

Thienopyrimidine Derivatives : Thienopyrimidines, which feature a thiophene (B33073) ring fused to a pyrimidine ring, exhibit a wide array of biological activities, including antimicrobial and anticancer effects. nih.gov The most common synthetic strategies involve building the pyrimidine ring onto a pre-formed 2-aminothiophene precursor. nih.gov For example, 2-aminothiophene-3-carboxamides can be cyclized with formamide (B127407) to yield the thieno[2,3-d]pyrimidin-4-one core. nih.gov The pyrimidine unit within this compound could potentially be integrated into a thienopyrimidine structure through multi-step pathways that construct the adjacent thiophene ring.

Table 2: General Synthetic Approaches to Target Heterocyclic Scaffolds

| Heterocyclic Scaffold | Common Starting Materials | Key Reaction Type |

|---|---|---|

| Quinazoline | Anthranilic acid derivatives, 2-aminobenzonitriles | Cyclocondensation |

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazoles, β-dicarbonyl compounds | Condensation/Cyclization |

Integration into Functional Materials

While the primary application of this compound and its derivatives has been in the field of medicinal chemistry, its inherent chemical functionalities suggest potential for use in materials science. Nitrogen-containing heterocyclic compounds are widely explored for their electronic and optical properties, making them candidates for components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The pyrimidine ring is electron-deficient, which can impart specific electronic characteristics to a larger conjugated system. The phenylmethanol group provides a convenient point for polymerization or for grafting the molecule onto surfaces or into a polymer matrix. For instance, conversion of the alcohol to an acrylate (B77674) or methacrylate (B99206) ester would produce a monomer suitable for radical polymerization.

The development of functional materials from this compound would involve leveraging its electronic properties and synthetic accessibility. By incorporating this molecule into polymers or larger supramolecular assemblies, it may be possible to create materials with tailored properties for applications in organic electronics or as specialized coatings. However, literature specifically detailing the integration of this compound into functional materials is not extensively available, representing an area for potential future research.

Supramolecular Chemistry and Non Covalent Interactions of 4 Pyrimidin 5 Ylphenyl Methanol Derivatives

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonding is a highly directional and specific non-covalent interaction that significantly influences the crystalline packing of molecules containing both hydrogen bond donors and acceptors. In derivatives of (4-Pyrimidin-5-ylphenyl)methanol, the hydroxyl (-OH) group of the methanol (B129727) moiety and the nitrogen atoms of the pyrimidine (B1678525) ring are key functional groups involved in the formation of extensive hydrogen bonding networks.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyrimidine nitrogen atoms primarily function as hydrogen bond acceptors. This dual functionality allows for the formation of a variety of supramolecular synthons, which are structural units formed by intermolecular interactions. For instance, the O-H group can form a strong hydrogen bond with a pyrimidine nitrogen of a neighboring molecule. This interaction is frequently observed in the crystal structures of related compounds.

Table 1: Potential Hydrogen Bonding Interactions in this compound Derivatives

| Donor | Acceptor | Type of Interaction | Typical Distance (Å) |

| O-H (methanol) | N (pyrimidine) | Intermolecular | 2.7 - 3.0 |

| C-H (phenyl) | O (methanol) | Weak Intermolecular | 3.0 - 3.5 |

| C-H (pyrimidine) | O (methanol) | Weak Intermolecular | 3.0 - 3.5 |

π-π Stacking Interactions in Solid-State Packing

Aromatic rings, such as the phenyl and pyrimidine rings in this compound, can interact through π-π stacking. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems, are crucial in the solid-state packing of many organic molecules.

The geometry of π-π stacking can vary, with common arrangements being face-to-face (sandwich) and offset face-to-face (parallel-displaced). In many crystal structures of compounds containing both phenyl and pyrimidine rings, offset stacking is observed, which maximizes the attractive interactions while minimizing steric hindrance. The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, typically falling in the range of 3.3 to 3.8 Å.

The presence of both an electron-rich phenyl ring and a relatively electron-deficient pyrimidine ring in this compound derivatives can lead to favorable donor-acceptor type π-π stacking interactions. These interactions often work in concert with hydrogen bonding to create a robust and well-defined three-dimensional structure. The orientation of the phenyl and pyrimidine rings relative to each other within the molecule will also influence the possible stacking arrangements in the crystal lattice.

Table 2: Geometries of π-π Stacking Interactions

| Interaction Type | Description | Typical Centroid-Centroid Distance (Å) |

| Phenyl-Pyrimidine | Stacking between the phenyl and pyrimidine rings of adjacent molecules. | 3.4 - 3.8 |

| Pyrimidine-Pyrimidine | Stacking between the pyrimidine rings of adjacent molecules. | 3.3 - 3.7 |

| Phenyl-Phenyl | Stacking between the phenyl rings of adjacent molecules. | 3.5 - 3.8 |

Role of Intermolecular Forces in Self-Assembly and Crystal Engineering

The spontaneous organization of molecules into ordered structures is known as self-assembly, a process governed by a delicate balance of various intermolecular forces. For this compound derivatives, the interplay between strong hydrogen bonds and weaker, but significant, π-π stacking interactions is the primary driver for their self-assembly into crystalline solids. Crystal engineering is the rational design of crystalline solids with desired properties, and it relies on a thorough understanding of these intermolecular interactions.

By modifying the functional groups on the this compound scaffold, it is possible to tune the intermolecular interactions and thus control the resulting supramolecular architecture. For example, the introduction of additional hydrogen bond donors or acceptors can lead to different hydrogen bonding patterns and, consequently, different crystal packing. Similarly, modifying the electronic properties of the aromatic rings can influence the strength and geometry of the π-π stacking interactions.

The hierarchical nature of these interactions is also important. Stronger interactions, such as O-H···N hydrogen bonds, often dictate the primary structural motifs, like chains or dimers. Weaker interactions, including C-H···O and π-π stacking, then organize these primary motifs into the final three-dimensional crystal lattice. This hierarchical self-assembly allows for a degree of predictability in the solid-state structures of these compounds.

Coordination Chemistry with Metal Centers

The pyrimidine moiety of this compound and its derivatives possesses nitrogen atoms with lone pairs of electrons, making them excellent ligands for coordination to metal centers. The field of coordination chemistry explores the formation of complexes between metal ions and ligands. The resulting metal-organic frameworks (MOFs) or coordination polymers can exhibit a wide range of interesting properties and applications.

The nitrogen atoms of the pyrimidine ring can coordinate to a metal ion in a monodentate or bidentate fashion. In the case of this compound, the methanol group could also potentially participate in coordination, although the pyrimidine nitrogens are generally more Lewis basic and thus more likely to coordinate. The specific coordination mode will depend on the nature of the metal ion, the solvent system, and the presence of other coordinating ligands.

The formation of coordination polymers with ligands like this compound can lead to extended one-, two-, or three-dimensional networks. These materials can have porous structures with potential applications in gas storage, catalysis, and sensing. The combination of the coordinating ability of the pyrimidine ring and the potential for intermolecular interactions of the phenyl and methanol groups makes this compound a versatile building block in the construction of functional coordination materials. A 1D coordination polymer has been synthesized using a related 2-(diphenylphosphino)pyrimidine (B12568381) ligand with CuI, forming a double-stranded ribbon structure.

Table 3: Potential Coordination Modes of the Pyrimidine Ring

| Coordination Mode | Description |

| Monodentate | One of the pyrimidine nitrogen atoms coordinates to a single metal center. |

| Bidentate Bridging | The two pyrimidine nitrogen atoms bridge two different metal centers. |

Future Perspectives and Advanced Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for (4-Pyrimidin-5-ylphenyl)methanol

The synthesis of this compound, while not extensively documented, can be envisioned through modern, sustainable chemical practices. The key challenge lies in the efficient and selective formation of the C-C bond between the pyrimidine (B1678525) and phenyl rings.

Current and Proposed Synthetic Strategies:

A plausible and efficient route to this compound involves a two-step process:

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds. The synthesis would likely involve the coupling of 5-bromopyrimidine (B23866) with (4-formylphenyl)boronic acid. This method is known for its high yields and tolerance of various functional groups. nih.govbeilstein-journals.orgresearchgate.net The use of ligand-free palladium catalysts in aqueous systems is a green chemistry approach that could be applied here. beilstein-journals.org

Reduction of the Aldehyde: The resulting 4-(pyrimidin-5-yl)benzaldehyde (B168655) can then be reduced to the target alcohol, this compound. Standard reducing agents like sodium borohydride (B1222165) in an alcoholic solvent would be effective for this transformation.

Sustainable and Innovative Approaches:

Future research will likely focus on making these synthetic routes even more sustainable and efficient.

Multicomponent Reactions: Iridium-catalyzed multicomponent reactions, which can assemble pyrimidines from amidines and up to three different alcohols, offer a highly atom-economical and regioselective alternative. organic-chemistry.orgacs.org This approach could potentially construct the core (4-pyrimidin-5-ylphenyl) structure in a single, efficient step.

C-H Functionalization: Direct C-H functionalization of the pyrimidine ring with a phenyl group represents another cutting-edge, atom-economical approach, avoiding the need for pre-halogenated starting materials. nih.gov

Flow Chemistry: Implementing the synthesis in a continuous flow system could offer benefits such as improved reaction control, enhanced safety, and easier scalability.

| Synthetic Step | Proposed Reagents and Conditions | Key Advantages | Relevant Research |

| Suzuki-Miyaura Coupling | 5-bromopyrimidine, (4-formylphenyl)boronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), solvent (e.g., toluene/water) | High yield, functional group tolerance, well-established methodology. | nih.govbeilstein-journals.orgresearchgate.net |

| Aldehyde Reduction | 4-(pyrimidin-5-yl)benzaldehyde, NaBH4, methanol (B129727) | Mild conditions, high selectivity, straightforward procedure. | |

| Multicomponent Synthesis | Amidines, multiple alcohols, Iridium catalyst | High atom economy, regioselectivity, sustainable. | organic-chemistry.orgacs.org |

| C-H Functionalization | Pyrimidine, benzene (B151609) derivative, transition metal catalyst | Atom economy, reduced waste, direct bond formation. | nih.gov |

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

The structural and dynamic properties of this compound can be thoroughly investigated using a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

2D NMR Techniques: Beyond standard 1H and 13C NMR, two-dimensional techniques like COSY, HSQC, and HMBC are crucial for unambiguous assignment of all proton and carbon signals, especially in complex heterocyclic systems. researchgate.netipb.pt For a closely related compound, 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one, detailed 1H NMR assignments have been reported. nih.gov

Dynamic NMR (DNMR): The rotation around the C-C bond connecting the pyrimidine and phenyl rings can be studied using variable temperature (VT) NMR. researchgate.net This can provide information on the rotational energy barrier and the conformational dynamics of the molecule in solution. Such studies have been performed on other biaryl systems to understand their rotational dynamics. researchgate.net

19F NMR for Analogues: For fluorinated analogues of this compound, 19F NMR can be a powerful tool for studying conformational changes and interactions, as the fluorine chemical shift is highly sensitive to its electronic environment. acs.org

Other Spectroscopic and Analytical Methods:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is essential for identifying key functional groups, such as the O-H stretch of the methanol group and the characteristic vibrations of the pyrimidine and phenyl rings. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound and its derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive information about the solid-state conformation and packing of the molecule. nih.gov

| Technique | Information Gained | Analogous Compound Data |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals. | Detailed assignments exist for substituted pyrimidines. researchgate.netipb.ptnih.gov |

| Dynamic NMR (VT-NMR) | Rotational energy barriers and conformational dynamics. | Studied for various biaryl systems. researchgate.net |

| FTIR Spectroscopy | Identification of functional groups (O-H, C=N, C=C). | Characteristic bands for pyrimidine and phenyl rings are well-documented. nih.gov |

| X-ray Crystallography | Solid-state conformation, bond lengths, and angles. | Crystal structures of related pyrimidine derivatives have been determined. nih.gov |

Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the study and application of molecules like this compound.

Predictive Modeling:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms, such as multiple linear regression and artificial neural networks, can be used to build QSAR models that predict the biological activity of pyrimidine derivatives based on their structural features. mdpi.comut.eenih.govscirp.org These models can guide the design of new analogues with enhanced properties.

Property Prediction: Deep learning models can predict various physicochemical properties, such as binding energies and electronic properties, from the molecular structure alone. ibm.com This can accelerate the screening of virtual libraries of derivatives for specific applications.

Catalyst and Reaction Design:

Catalyst Design: ML can be employed to design optimal catalysts for the synthesis of this compound, particularly for cross-coupling reactions. acs.orgnih.gov By analyzing existing data, ML models can identify key features of a catalyst that lead to high yields and selectivity.

Reaction Optimization: AI-driven platforms can optimize reaction conditions (e.g., temperature, solvent, catalyst loading) to maximize the yield and purity of the final product, reducing the need for extensive experimental screening. digitellinc.com

| Application Area | ML/AI Technique | Potential Impact | Relevant Research |

| Drug Discovery | QSAR, Deep Learning | Prediction of biological activity and ADMET properties. | mdpi.comut.eenih.govscirp.org |

| Materials Science | Deep Learning, VAEs | Prediction of electronic and optical properties for new materials. | ibm.com |

| Synthesis | Bayesian Optimization, Random Forest | Design of optimal catalysts and reaction conditions. | acs.orgnih.govdigitellinc.com |

Exploration of this compound in Emerging Chemical Technologies

The unique electronic properties of the pyrimidine-phenyl scaffold suggest that this compound and its derivatives could be valuable components in various emerging technologies.

Organic Electronics:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are known for their electron-deficient nature, making them suitable as electron-transporting or host materials in OLEDs. alfa-chemistry.comresearchgate.net The (4-pyrimidin-5-ylphenyl) moiety can be functionalized to tune the electronic properties and enhance device performance.

Organic Solar Cells (OSCs): The donor-acceptor structure inherent in pyrimidine-phenyl compounds is beneficial for charge separation in organic solar cells. alfa-chemistry.comimist.ma Theoretical studies on similar pyrimidine-based materials have shown their potential as active layers in bulk heterojunction solar cells. imist.ma

Functional Materials:

Sensors: The pyrimidine nitrogen atoms can act as hydrogen bond acceptors or metal coordination sites. This property could be exploited to develop chemical sensors where binding of an analyte to the pyrimidine ring results in a detectable change in the molecule's optical or electronic properties.

Functional Polymers: The methanol group provides a convenient handle for polymerization, allowing the incorporation of the (4-pyrimidin-5-ylphenyl) unit into larger polymer chains. These polymers could exhibit interesting liquid crystalline or photoluminescent properties.

| Technology | Potential Role of this compound | Key Molecular Features | Supporting Evidence |

| OLEDs | Electron-transporting material, host material. | Electron-deficient pyrimidine ring. | Pyrimidine derivatives are widely used in OLEDs. alfa-chemistry.comresearchgate.net |

| Organic Solar Cells | Donor or acceptor material in the active layer. | Donor-acceptor character, tunable electronic properties. | Theoretical studies on analogous systems are promising. imist.ma |

| Chemical Sensors | Sensing element for analytes. | Lewis basic nitrogen atoms on the pyrimidine ring. | |

| Functional Polymers | Monomer unit for specialty polymers. | Polymerizable methanol group. |

Q & A

Q. Table 1: Comparative Synthesis Protocols

Basic: How is this compound characterized post-synthesis?

Answer:

Characterization employs:

Q. Key Data from Evidence :

- Crystal structure of analogous compounds (e.g., N-[4-(4-fluorophenyl)-5-hydroxymethylpyrimidin-2-yl] derivatives) confirms planar pyrimidine rings and hydrogen-bonded networks .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

Optimization strategies include:

- Catalyst screening : Acidic (HCl) or basic (NaOEt) conditions influence substitution rates. For example, HCl-catalyzed ethanol reflux increased yields by 20% in similar pyrimidine syntheses .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during hydroxymethylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

Q. Table 2: Optimization Variables

| Variable | Effect on Yield | Example from Evidence |

|---|---|---|

| Catalyst (HCl) | +20% | Ethanol reflux |

| Solvent (DMF) | +15% | Pyrimidine functionalization |

Advanced: How can contradictions in reported biological activities be resolved?

Answer:

Discrepancies (e.g., antimicrobial vs. inactive results) require:

- Structural analogs analysis : Compare bioactivity of derivatives with varying substituents (e.g., 4-fluorophenyl vs. chlorophenyl groups) .

- Dose-response studies : Establish concentration-dependent effects (e.g., IC50 values for cytotoxicity) .

- Meta-analysis : Cross-reference studies using standardized assays (e.g., MIC for antimicrobial activity) .

Q. Example :

- Bis(4-fluorophenyl)methanol analogs showed variable cytotoxicity due to substituent electronic effects .

Advanced: What methodologies address stability challenges in this compound?

Answer:

Stability issues (e.g., oxidation of hydroxymethyl group) are mitigated by:

- Protective group chemistry : Acetylation of -CH2OH to -CH2OAc during synthesis .

- Lyophilization : Stabilizes hygroscopic compounds for long-term storage .

- Degradation studies : Accelerated stability testing under varied pH/temperature to identify breakdown products .

Advanced: How can computational tools guide the design of derivatives with enhanced properties?

Answer:

- DFT calculations : Predict electronic effects of substituents on reactivity (e.g., electron-withdrawing groups enhance electrophilic substitution) .

- Molecular docking : Screen derivatives for target binding (e.g., kinase inhibitors) using PyMOL or AutoDock .